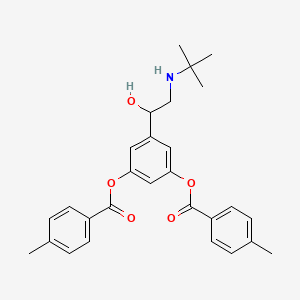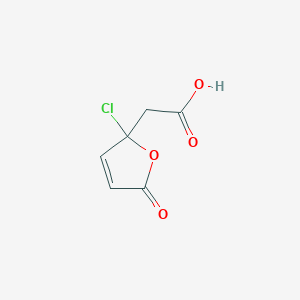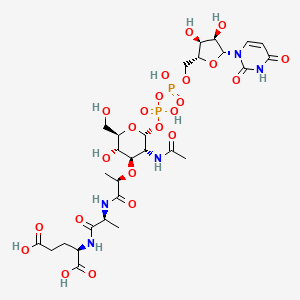![molecular formula C21H26ClN3O3S2 B1205081 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate CAS No. 43218-55-9](/img/structure/B1205081.png)
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate is a chemical compound that belongs to the class of methanesulfonates. Methanesulfonates are salts or esters of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and is used in various industrial and chemical processes .
準備方法
The preparation of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves several synthetic routes. One common method is the reaction of methanesulfonic acid with a suitable base or alcohol to form the corresponding salt or ester. Industrial production methods often involve the oxidation of dimethyl sulfide or dimethyl disulfide using oxidizing agents such as nitric acid or chlorine .
化学反応の分析
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and nucleophiles like amines or alcohols. .
科学的研究の応用
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: It is explored for its potential therapeutic effects, including its use as an alkylating agent in chemotherapy.
Industry: It is used in electroplating, battery electrolytes, and as a catalyst in various industrial processes
作用機序
The mechanism of action of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves its ability to act as a strong acid and alkylating agent. It can methylate DNA and proteins, leading to modifications that affect their function. The molecular targets include nucleophilic sites on DNA bases and amino acid residues in proteins. The pathways involved include DNA damage response and repair mechanisms .
類似化合物との比較
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate can be compared with other methanesulfonates and similar compounds:
Methanesulfonic acid: Similar in structure but differs in its applications and reactivity.
Trifluoromethanesulfonic acid: Has a trifluoromethyl group instead of a methyl group, leading to different properties and uses.
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used in mutagenesis studies
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
43218-55-9 |
|---|---|
分子式 |
C21H26ClN3O3S2 |
分子量 |
468 g/mol |
IUPAC名 |
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C20H22ClN3S.CH4O3S/c1-4-23(5-2)10-11-24-16-9-6-13(3)20-18(16)19(22-24)15-8-7-14(21)12-17(15)25-20;1-5(2,3)4/h6-9,12H,4-5,10-11H2,1-3H3;1H3,(H,2,3,4) |
InChIキー |
TTZGKMBLWUVGJV-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
正規SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
Key on ui other cas no. |
43218-55-9 |
関連するCAS |
49604-87-7 (Parent) |
同義語 |
6-chloroindazolelucanthone IA 3 IA 3, monomethanesulfonate IA-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)

![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1205012.png)



![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)
![2-[(6-Aminopurin-7-yl)methoxy]ethanol](/img/structure/B1205020.png)
